molecular formula C15H11FN2O B3574524 N-(2-cyanophenyl)-2-(4-fluorophenyl)acetamide

N-(2-cyanophenyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B3574524
M. Wt: 254.26 g/mol
InChI Key: PSIRFDRJHSTZHW-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(4-fluorophenyl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a molecular structure combining a 2-cyanophenyl acetamide group with a 4-fluorophenyl moiety, a scaffold observed in several biologically active molecules . Compounds with similar structural motifs, such as the incorporation of fluorophenyl groups and nitrogen-containing heterocycles, have been investigated for their potential as key intermediates or active components in drug discovery . The presence of the acetamide linker and cyano group often contributes to molecular interactions with biological targets, such as enzymes or receptors, making this compound a valuable building block for developing novel therapeutic agents . Researchers utilize this compound in designing and synthesizing new chemical entities, particularly for probing structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-cyanophenyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-13-7-5-11(6-8-13)9-15(19)18-14-4-2-1-3-12(14)10-17/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIRFDRJHSTZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2 Cyanophenyl 2 4 Fluorophenyl Acetamide

Established Strategies for the Synthesis of N-(2-cyanophenyl)-2-(4-fluorophenyl)acetamide

The cornerstone of synthesizing this compound is the formation of the amide linkage between 2-aminobenzonitrile (B23959) and 4-fluorophenylacetic acid. This transformation is typically accomplished through amidation reactions facilitated by a variety of coupling reagents.

Amidation Reactions and Coupling Reagents

Amidation reactions represent a direct and efficient approach to forging the N-C(O) bond in the target molecule. The reaction of a carboxylic acid with an amine to form an amide is not spontaneous and requires the activation of the carboxylic acid. This is where coupling reagents play a pivotal role. A common and effective method for the synthesis of N-aryl acetamides involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govcommonorganicchemistry.com

The reaction mechanism proceeds through the activation of the carboxylic acid (4-fluorophenylacetic acid) by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine (2-aminobenzonitrile). However, this intermediate is prone to racemization and can undergo rearrangement to a stable N-acylurea, leading to lower yields. The addition of HOBt mitigates these side reactions by trapping the O-acylisourea to form an active ester, which is less susceptible to racemization and readily undergoes nucleophilic attack by the amine to furnish the desired amide. luxembourg-bio.com A general scheme for this widely used coupling strategy is presented below:

General Reaction Scheme:

The choice of solvent is crucial for the success of the coupling reaction, with anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being commonly employed. The reaction is typically carried out at room temperature.

A variety of other coupling reagents have been developed for amide bond formation, each with its own advantages. These can be broadly classified into phosphonium (B103445) salts (e.g., BOP, PyBOP), uronium/aminium salts (e.g., HBTU, HATU), and others. The selection of a specific coupling reagent can depend on factors such as the reactivity of the substrates, desired reaction conditions, and the need to suppress side reactions.

Interactive Data Table: Common Coupling Reagents for Amide Synthesis

Coupling Reagent Class Examples Key Features
Carbodiimides EDC, DCC, DIC Widely used, cost-effective. By-products can sometimes be difficult to remove.
Phosphonium Salts BOP, PyBOP, PyAOP High coupling efficiency, low racemization.
Uronium/Aminium Salts HBTU, HATU, HCTU Fast reaction times, high yields. HATU is particularly effective for hindered couplings.
Imidazolium-based CDI Simple to use, but generally less reactive than phosphonium or uronium reagents.

Precursor Synthesis and Functional Group Introduction

The accessibility and purity of the starting materials, 2-aminobenzonitrile and 4-fluorophenylacetic acid, are paramount for the successful synthesis of the target compound.

Synthesis of 2-Aminobenzonitrile:

2-Aminobenzonitrile can be prepared through several synthetic routes. One common method involves the dehydration of 2-aminobenzamide. This can be achieved using various dehydrating agents, with one reported method utilizing phenylphosphonic dichloride in pyridine (B92270) to give a high yield of the desired product. chemicalbook.com Another approach involves the reaction of anthranilamide with phosphorus pentachloride in a halogenated solvent. quickcompany.in Other reported syntheses of 2-aminobenzonitrile start from isatin (B1672199) or o-nitrotoluene. guidechem.com A method for the reduction of 2-nitrobenzonitrile (B147312) using zinc dust in a hydrochloric acid medium has also been described. google.com

Synthesis of 4-Fluorophenylacetic Acid:

4-Fluorophenylacetic acid is a commercially available compound. chemicalbook.com However, it can also be synthesized through various methods. One synthetic pathway involves a diazotization-addition reaction of 4-fluoroaniline (B128567) in the presence of vinylidene chloride, followed by hydrolysis. google.com 4-Fluorophenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and fluorinated anesthetics. chemicalbook.comchemimpex.comsielc.com

Functional Group Introduction:

Fluorination: The introduction of the fluorine atom onto the phenyl ring is a critical step in the synthesis of the 4-fluorophenylacetic acid precursor. Various fluorination methods are available in organic synthesis, although for this specific precursor, starting from a pre-fluorinated building block like 4-fluoroaniline is the most straightforward approach.

Cyanophenyl Incorporation: The 2-cyanophenyl moiety is introduced through the use of 2-aminobenzonitrile as the amine component in the amidation reaction. The cyano group is generally stable under the conditions of amide bond formation.

Synthesis of this compound Analogues and Structural Derivatives

The modular nature of the synthesis of this compound allows for the systematic modification of its different structural components. This enables the generation of a library of analogues for structure-activity relationship (SAR) studies in various applications.

Systematic Modifications of the N-Aryl (Cyanophenyl) Moiety

The N-aryl portion of the molecule, the cyanophenyl ring, can be modified to explore the impact of different substituents on the properties of the compound. This can involve altering the position of the cyano group or introducing other functional groups onto the aromatic ring.

A notable example of such modification is the synthesis of N-ferrocenylmethyl-N-(cyanophenyl)acetamides. srce.hrresearchgate.net In this work, various N-ferrocenylmethyl-N-(nitrophenyl)- and N-ferrocenylmethyl-N-(cyanophenyl)anilines were first synthesized and then acetylated using acetic anhydride (B1165640) to yield the corresponding acetamides. srce.hr This introduces a bulky and electrochemically active ferrocenyl group, which can impart unique properties to the final molecule. The general synthetic approach involves the initial N-alkylation of a substituted aniline (B41778) with a ferrocene-containing electrophile, followed by acylation.

Reaction Scheme for N-ferrocenylmethyl-N-(cyanophenyl)acetamide Synthesis:

This methodology can be adapted to introduce a wide range of substituents on the N-aryl ring, allowing for a detailed exploration of the chemical space around this part of the molecule.

Interactive Data Table: Examples of Synthesized N-ferrocenylmethyl-N-(substituted phenyl)acetamides srce.hr

Compound ID N-Aryl Substituent
FMA1 2-Nitrophenyl
FMA2 3-Nitrophenyl
FMA3 4-Nitrophenyl
FMA4 2-Cyanophenyl
FMA5 3-Cyanophenyl
FMA6 4-Cyanophenyl

Systematic Modifications of the 2-Aryl (Fluorophenyl) Moiety

The 2-aryl group, the 4-fluorophenyl moiety, is another key site for structural modification. The fluorine atom can be replaced by other halogens, alkyl, alkoxy, or nitro groups to investigate the electronic and steric effects of these substituents.

The synthesis of 2-(4-fluorophenyl)-N-phenylacetamide derivatives with various substituents on the N-phenyl ring has been reported. While this study focuses on modifying the N-phenyl ring, the general synthetic strategy is directly applicable to the synthesis of analogues with modifications on the 2-aryl ring. The core reaction remains the amidation of a substituted phenylacetic acid with an appropriate aniline.

For instance, to synthesize an analogue with a different substituent on the 2-aryl ring, one would start with the corresponding substituted phenylacetic acid and react it with 2-aminobenzonitrile using the coupling methods described in section 2.1.1.

Derivatization and Functionalization of the Acetamide (B32628) Linker

While the direct conversion of this compound to an oxime ester is not explicitly detailed in the literature, the general chemistry of amides and oximes provides a basis for this transformation. Oxime esters are valuable intermediates in organic synthesis and can be prepared from the corresponding oximes. researchgate.net

A plausible, though likely multi-step, pathway to an oxime ester derivative from the acetamide could involve the hydrolysis of the amide to the corresponding carboxylic acid (4-fluorophenylacetic acid), followed by conversion to an acid chloride. The acid chloride could then react with an appropriate oxime to yield the desired oxime ester. Alternatively, direct conversion of the amide to a thioamide followed by reaction with a hydroxylamine (B1172632) derivative could be explored.

More directly related to the acetamide linker, the carbonyl group can undergo various reactions. For example, it can be reduced to an amine, or it can be a site for the introduction of other functional groups through reactions with organometallic reagents. The methylene (B1212753) group of the acetamide linker could also be a site for functionalization, for example, through alpha-halogenation followed by nucleophilic substitution.

The synthesis of flavonoid acetamide derivatives provides an example of how acetamide functionalities can be introduced and manipulated on complex molecules, highlighting the versatility of this functional group in organic synthesis. mdpi.com

General Chemical Reactivity and Synthetic Utility of the this compound Scaffold

The this compound scaffold is a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the cyano and fluoro groups influences the reactivity of the aromatic rings, while the amide linkage and the adjacent methylene group offer sites for a range of chemical modifications.

The 4-fluorophenyl group in this compound is a potential site for nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group, can be displaced by strong nucleophiles, a reaction that is facilitated by the presence of the electron-withdrawing acetamide group. The success of such reactions is dependent on the reaction conditions and the nucleophilicity of the attacking species. For instance, nucleophiles like alkoxides, thiolates, and amines could potentially displace the fluoride. rsc.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.

It is important to note that the stereochemical outcome of nucleophilic substitution reactions on similar scaffolds has been shown to proceed with inversion of configuration, a key consideration in the synthesis of chiral molecules. libretexts.orgyoutube.com

Table 1: Potential Nucleophilic Substitution Reactions

Nucleophile Potential Product Reaction Conditions
Sodium methoxide (B1231860) (NaOMe) N-(2-cyanophenyl)-2-(4-methoxyphenyl)acetamide Heat, polar aprotic solvent
Sodium thiophenoxide (NaSPh) N-(2-cyanophenyl)-2-(4-(phenylthio)phenyl)acetamide Heat, polar aprotic solvent

This table represents predicted reactions based on the general reactivity of fluorophenyl groups.

The this compound molecule possesses two key functional groups susceptible to oxidation and reduction: the cyano group and the acetamide linkage.

Reduction:

The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent, or catalytic hydrogenation (e.g., H₂/Raney Ni, H₂/Pd/C). researchgate.net The choice of reducing agent is crucial to avoid the reduction of other functional groups. For instance, milder reducing agents might be necessary to selectively reduce the nitrile without affecting the amide.

The acetamide carbonyl group can also be reduced to a methylene group, converting the acetamide into an ethylamine (B1201723) derivative. Strong reducing agents like LiAlH₄ are typically required for this transformation. youtube.comgauthmath.combrainly.inshaalaa.com

Table 2: Potential Reduction Products

Reagent Targeted Group Product
LiAlH₄ Cyano and Amide 2-(4-fluorophenyl)-N-(2-(aminomethyl)phenyl)ethan-1-amine
H₂/Raney Ni Cyano N-(2-(aminomethyl)phenyl)-2-(4-fluorophenyl)acetamide

This table represents predicted reactions based on the general reactivity of cyano and acetamide groups.

Oxidation:

The acetamide group can undergo oxidative cleavage under strong oxidizing conditions. For example, oxidation in supercritical water has been shown to break down acetamide into acetic acid and ammonia. proquest.comacs.orgacs.org The aromatic rings are generally stable to oxidation, but under harsh conditions, degradation can occur. The oxidation of related N-hydroxy-N-arylacetamides has been studied, leading to various oxidized products. nih.gov

The ortho-positioning of the cyano group relative to the acetamide nitrogen in this compound provides a template for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. rsc.orgrsc.org

One such potential transformation is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of a dinitrile. wikipedia.orgsynarchive.combuchler-gmbh.comdntb.gov.uachem-station.com While the target molecule is not a dinitrile, the acidic α-protons of the acetamide's methylene group could potentially react with the cyano group in the presence of a strong base to form a six-membered ring, which upon hydrolysis would yield a ketone.

Furthermore, various other cyclization strategies can be envisioned. For instance, reductive cyclization, where the cyano group is partially or fully reduced in situ followed by condensation with the amide carbonyl, could lead to the formation of quinazoline (B50416) derivatives. The synthesis of N-heterocycles through intramolecular reactions of amides is a well-established area of organic synthesis. rsc.orgnih.govresearchgate.net Eco-friendly methods for intramolecular cyclization of cyano and carbonyl groups have also been developed. nih.gov

Table 3: Potential Cyclization Products

Reaction Type Reagents Potential Heterocyclic Product
Thorpe-Ziegler Cyclization Strong base (e.g., NaH) 4-(4-fluorobenzyl)-3-imino-3,4-dihydroquinolin-2(1H)-one
Reductive Cyclization Reducing agent, acid/base catalyst 4-(4-fluorobenzyl)-1,2,3,4-tetrahydroquinazoline

This table represents predicted reactions based on the general reactivity of N-(2-cyanophenyl) amides.

Advanced Spectroscopic and Structural Characterization of N 2 Cyanophenyl 2 4 Fluorophenyl Acetamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides precise information about the chemical environment of atoms, allowing for the detailed mapping of molecular structures. For N-(2-cyanophenyl)-2-(4-fluorophenyl)acetamide, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, is essential for complete characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the amide proton, the methylene (B1212753) protons, and the protons on the two aromatic rings.

The amide proton (N-H) typically appears as a broad singlet in the downfield region of the spectrum, generally between δ 8.0 and 9.5 ppm. The methylene (-CH₂) protons are expected to produce a sharp singlet, as they are not adjacent to any other protons, with a chemical shift anticipated around δ 3.8-4.2 ppm.

The aromatic region (δ 7.0-8.0 ppm) will feature more complex signals. The protons on the 4-fluorophenyl ring are expected to appear as a pair of doublets or a multiplet, characteristic of an AA'BB' system, due to coupling with each other and with the fluorine atom. The protons of the 2-cyanophenyl ring would present as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table presents predicted data based on the analysis of analogous compounds.

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~ 8.5 - 9.5 br s 1H N-H (Amide)
~ 7.6 - 7.8 m 4H C₆H₄-CN (Aromatic)
~ 7.2 - 7.4 m 2H C₆H₄-F (Aromatic, ortho to CH₂)
~ 7.0 - 7.1 m 2H C₆H₄-F (Aromatic, ortho to F)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon (C=O) of the amide group is expected to resonate significantly downfield, typically in the range of δ 168-172 ppm. The methylene carbon (-CH₂) signal is anticipated to appear around δ 40-45 ppm. The nitrile carbon (-C≡N) usually appears in the δ 115-120 ppm region.

The aromatic carbons will produce a series of signals between δ 110 and 140 ppm. The carbon atom directly bonded to the fluorine atom will show a large coupling constant (¹JCF), resulting in a doublet, and its chemical shift will be significantly influenced by the high electronegativity of fluorine. The other carbons in the fluorophenyl ring will also exhibit smaller C-F couplings. The carbons of the cyanophenyl ring will also have distinct chemical shifts, with the carbon bearing the cyano group appearing at a characteristic position.

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table presents predicted data based on the analysis of analogous compounds.

Chemical Shift (δ, ppm) Assignment
~ 170 C=O (Amide)
~ 162 (d, ¹JCF ≈ 245 Hz) C-F (Aromatic)
~ 138 C-NH (Aromatic)
~ 133 C-CN (Aromatic)
~ 131 (d, ³JCF ≈ 8 Hz) C-H (Aromatic, ortho to CH₂)
~ 130 C-CH₂ (Aromatic)
~ 120-135 C-H (Aromatic, cyanophenyl)
~ 118 C≡N (Nitrile)
~ 115 (d, ²JCF ≈ 21 Hz) C-H (Aromatic, ortho to F)
~ 110 C-NH (Aromatic, ipso)

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable tool for characterization. nih.gov This technique is exceptionally sensitive and operates over a wide chemical shift range, making it highly specific for fluorine-containing compounds. nih.govnih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal is anticipated to be in the range typical for monofluorobenzene derivatives, around -113 to -118 ppm relative to a CFCl₃ standard. colorado.edu This signal would likely appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound This table presents predicted data based on the analysis of analogous compounds.

Chemical Shift (δ, ppm) Multiplicity Assignment

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and confirm the molecular structure, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of protons within the 2-cyanophenyl and 4-fluorophenyl rings by showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would unequivocally link the methylene proton signal to the methylene carbon signal and each aromatic proton to its corresponding carbon atom.

A correlation from the methylene (-CH₂-) protons to the amide carbonyl carbon (C=O) and the ipso-carbon of the 4-fluorophenyl ring.

A correlation from the amide (N-H) proton to the carbonyl carbon (C=O) and the ipso-carbon of the 2-cyanophenyl ring.

Correlations from the aromatic protons to neighboring carbons within their respective rings.

Vibrational Spectroscopy for Molecular Conformation and Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

The key diagnostic peaks include the N-H stretch of the secondary amide, typically appearing as a sharp band around 3300 cm⁻¹. The C=O stretching vibration (Amide I band) is expected to be a very strong and sharp absorption in the region of 1660-1690 cm⁻¹. The C≡N stretch from the nitrile group gives a characteristic sharp band of medium intensity around 2220-2230 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching bands for the aromatic rings will appear in the 1400-1600 cm⁻¹ region. vscht.cz Finally, a strong absorption corresponding to the C-F stretch is expected around 1220 cm⁻¹.

Table 4: Predicted FT-IR Absorption Bands for this compound This table presents predicted data based on the analysis of analogous compounds.

Wavenumber (cm⁻¹) Intensity Assignment
~ 3300 Medium, Sharp N-H Stretch (Amide)
~ 3100-3000 Medium to Weak Aromatic C-H Stretch
~ 2225 Medium, Sharp C≡N Stretch (Nitrile)
~ 1680 Strong, Sharp C=O Stretch (Amide I)
~ 1540 Medium N-H Bend (Amide II)
~ 1600, 1500, 1450 Medium to Weak Aromatic C=C Stretch

Fourier Transform Raman (FT-Raman) Spectroscopy

For this compound, key vibrational modes can be predicted and assigned to specific functional groups. The nitrile (C≡N) stretching vibration is expected to produce a strong, sharp peak in a relatively clean region of the spectrum, typically around 2220-2240 cm⁻¹. The amide group would give rise to several characteristic bands, including the C=O stretch (Amide I band) and the N-H in-plane bending coupled with C-N stretching (Amide II band). Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-F stretching vibration of the fluorophenyl group would appear in the 1000-1100 cm⁻¹ region. Analysis of the FT-Raman spectrum, often supported by Density Functional Theory (DFT) calculations, allows for a comprehensive assignment of the observed vibrational frequencies, confirming the presence of key structural motifs. nih.gov

Table 1. Expected Characteristic FT-Raman Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)
Aromatic C-H StretchPhenyl Rings3050-3150
Aliphatic C-H StretchMethylene (-CH₂)2900-3000
Nitrile StretchCyano (-C≡N)2220-2240
Amide I (C=O Stretch)Acetamide (B32628) (-CONH-)1640-1680
Aromatic C=C StretchPhenyl Rings1580-1610
Amide II (N-H Bend, C-N Stretch)Acetamide (-CONH-)1510-1570
C-F StretchFluorophenyl1000-1100

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds. d-nb.info For this compound, high-resolution and chromatography-coupled mass spectrometry methods provide definitive structural confirmation and purity analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values to within a few parts per million (ppm). This level of precision allows for the determination of the elemental formula of the parent ion, distinguishing it from other ions with the same nominal mass.

For this compound (C₁₅H₁₁FN₂O), HRMS would be used to measure the exact mass of its protonated molecule, [M+H]⁺. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. The experimentally measured mass is then compared to the theoretical value, with a mass error of less than 5 ppm typically considered confirmatory evidence of the assigned elemental composition. semanticscholar.org This high confidence in identification is a key advantage of HRMS in pharmaceutical analysis and chemical research. d-nb.info

Table 2. Theoretical Exact Mass Data for this compound.
Molecular FormulaIon TypeTheoretical Monoisotopic Mass (Da)
C₁₅H₁₁FN₂O[M+H]⁺255.0928
C₁₅H₁₁FN₂O[M+Na]⁺277.0747

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ekb.eg This technique is essential for analyzing the purity of this compound and for identifying any related impurities or degradation products. nih.gov

In a typical LC-MS analysis, the sample is first separated on an HPLC column, after which the eluent is introduced into the mass spectrometer, commonly via an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar, thermally labile molecules, which generates protonated molecules [M+H]⁺ that can be detected by the mass analyzer. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways of the parent ion. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides valuable structural information. For this compound, key fragmentations would likely include the cleavage of the amide bond and the loss of the cyanophenyl or fluorophenylbenzyl moieties, allowing for detailed structural confirmation.

Table 3. Plausible MS/MS Fragment Ions for [C₁₅H₁₁FN₂O+H]⁺.
Proposed Fragment Ion (m/z)Proposed FormulaProposed Neutral Loss
146.0604[C₈H₇FN]⁺C₇H₅NO (cyanophenylacetamide moiety)
118.0502[C₇H₅N₂O]⁺C₈H₆F (fluorobenzyl moiety)
109.0448[C₇H₆F]⁺C₈H₅N₂O (cyanophenylacetamide moiety)

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Crystal Structure and Molecular Conformation (e.g., dihedral angles)

Analysis of single crystals of this compound would yield its precise molecular structure. A key aspect of this structure is the molecular conformation, which can be described by various torsion or dihedral angles. In related acetamide structures, the relative orientation of the aromatic rings and the central acetamide linker is of particular interest. nih.gov

Table 4. Key Dihedral Angles Defining Molecular Conformation in Acetamide Analogues.
CompoundDihedral Angle DescriptionReported Value (°)Reference
2,2-Dibromo-N-(4-fluorophenyl)acetamideFluorophenyl ring vs. Acetamide group29.5 nih.gov
2-(4-chlorophenyl)-N-(2-iodophenyl)acetamideChlorophenyl ring vs. Acetamide spacer80.02 nih.gov
2-(4-chlorophenyl)-N-(2-iodophenyl)acetamideIodophenyl ring vs. Acetamide spacer67.48 nih.gov

Analysis of Intermolecular Interactions (e.g., N-H...O, C-H...O, C-H...π hydrogen bonds, halogen-π interactions)

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. X-ray crystallography allows for the precise measurement and characterization of these forces. For this compound, several types of interactions are expected to play a significant role in stabilizing the crystal lattice.

The most prominent interaction would likely be the classical hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of an adjacent molecule, forming N-H···O hydrogen bonds. These interactions often link molecules into chains or sheets. nih.gov Weaker C-H···O and C-H···N hydrogen bonds, involving aromatic or methylene C-H donors and the carbonyl oxygen or nitrile nitrogen as acceptors, are also common. researchgate.net

Table 5. Potential Intermolecular Interactions in the Crystal Structure of this compound.
Interaction TypeDonorAcceptorTypical Geometry in Analogues
Hydrogen BondN-H (amide)O=C (amide)D···A distance: 2.8 - 3.0 Å; D-H···A angle: 150 - 170°
Hydrogen BondC-H (aromatic/aliphatic)O=C (amide)D···A distance: 3.1 - 3.5 Å; D-H···A angle: 130 - 160°
C-H...π InteractionC-Hπ-system (phenyl ring)H···π centroid distance: ~2.5 - 3.0 Å
Halogen...π InteractionC-Fπ-system (phenyl ring)Interaction geometry varies

Additional Advanced Analytical Techniques for Comprehensive Characterization (e.g., Elemental Analysis)

In the comprehensive characterization of novel compounds such as this compound, elemental analysis serves as a fundamental technique to determine the elemental composition of a synthesized molecule. This method provides the percentage by mass of each element present in the compound, which is crucial for verifying its empirical formula and assessing its purity. The data obtained from elemental analysis are often compared with the theoretical values calculated from the proposed chemical structure.

The chemical formula for this compound is C₁₅H₁₁FN₂O. Based on this formula, the theoretical elemental composition has been calculated. These theoretical values provide a benchmark against which experimentally determined data would be compared to confirm the successful synthesis of the target compound.

Theoretical Elemental Analysis

The expected mass percentages of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and fluorine (F) in this compound are presented in the following table. These values are derived from the molecular formula and the atomic weights of the constituent elements.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0115180.1570.86
HydrogenH1.0081111.0884.36
FluorineF19.00119.007.47
NitrogenN14.01228.0211.02
OxygenO16.00116.006.29
Total 254.258 100.00

Research Findings

A thorough review of the scientific literature did not yield any published experimental elemental analysis data specifically for this compound. In a typical research setting, the synthesis of this compound would be followed by experimental elemental analysis. The results would then be compared to the theoretical values shown above. For instance, in the characterization of analogous acetamide derivatives, researchers commonly report that the elemental analysis results are within ±0.4% of the calculated values, which is a widely accepted margin for confirming the structure of a new compound.

The synthesis and characterization of similar compounds, such as N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, routinely include elemental analysis to confirm the proposed structure. While specific data for the title compound is not available, the established methodology underscores the importance of this technique in the structural elucidation of novel organic molecules.

Computational Chemistry and Theoretical Studies of N 2 Cyanophenyl 2 4 Fluorophenyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Had research been available, this section would detail the molecule's electronic properties.

Molecular Dynamics Simulations for Conformational Space and Solvent Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For N-(2-cyanophenyl)-2-(4-fluorophenyl)acetamide, MD simulations could explore its different possible shapes (conformations) in various environments, such as in a solvent like water. This provides insight into the molecule's flexibility and how it interacts with its surroundings, which is critical for understanding its behavior in a biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Cheminformatics Approaches

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. If a set of similar molecules with known activities were available, a QSAR model could be developed to predict the activity of this compound. This involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) and using statistical methods to correlate them with activity.

Without published data, the specific quantitative results, data tables, and detailed research findings requested for this compound cannot be provided.

Development of Molecular Descriptors relevant to this compound and its Analogues

The development of molecular descriptors is a cornerstone of quantitative structure-activity relationship (QSAR) studies, which seek to correlate the chemical structure of a compound with its biological activity. For this compound and its analogues, a variety of descriptors can be calculated to build robust predictive models. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the presence of the electron-withdrawing cyano (-CN) and fluoro (-F) groups significantly influences the electronic distribution within the molecule.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific conformational parameters are crucial in determining how the molecule might interact with a biological target.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching. Examples include the Wiener index and Kier & Hall connectivity indices.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor that quantifies the hydrophobicity of a molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties.

The table below provides a representative list of molecular descriptors that would be relevant for QSAR studies of this compound and its analogues.

Descriptor CategoryExamples of DescriptorsRelevance
Electronic Dipole Moment, HOMO/LUMO Energies, Mulliken ChargesPredicts reactivity and intermolecular interactions.
Steric Molecular Weight, Molar Volume, Surface AreaInfluences binding affinity to biological targets.
Topological Wiener Index, Connectivity IndicesDescribes molecular size, shape, and branching.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Affects membrane permeability and pharmacokinetic properties.

These descriptors, once calculated for a series of analogous compounds, can be used to develop mathematical models that predict their biological activity.

Predictive Modeling for In Vitro Biological Activities

Predictive modeling for the in vitro biological activities of this compound and its analogues can be guided by experimental data from similar compounds. For example, a study on a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives revealed their potential as anticancer agents. The in vitro cytotoxicity of these compounds was evaluated against various cancer cell lines, providing valuable data for building predictive models.

The general workflow for creating such a model involves:

Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests (RF) are used to establish a relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For acetamide (B32628) derivatives, predictive models have been developed for various activities, including anticancer and anti-HIV effects. These models can elucidate the key structural features that contribute to the desired biological activity. For instance, in the case of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, models could reveal the importance of specific substituents on the phenyl ring for cytotoxic potency.

The table below shows hypothetical data that could be used to build a predictive model for the anticancer activity of a series of analogues.

CompoundSubstituent (R)LogPDipole Moment (Debye)IC50 (µM)
Analogue 1 H2.53.150
Analogue 2 2-CN2.84.525
Analogue 3 4-F2.72.940
Analogue 4 2-CN, 4-F3.04.215

By analyzing such data, a QSAR model could be developed to predict the anticancer activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.

Prediction of Non-Linear Optical (NLO) Properties

The prediction of non-linear optical (NLO) properties of organic molecules is a significant area of computational research due to their potential applications in optoelectronics and photonics. This compound possesses structural features that suggest it may exhibit NLO properties. These features include the presence of electron-donating and electron-withdrawing groups connected through a π-conjugated system, which can lead to a large molecular hyperpolarizability (β).

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. The key parameters calculated are:

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): The second-order NLO response, which is responsible for effects like second-harmonic generation.

Second Hyperpolarizability (γ): The third-order NLO response.

Theoretical studies on molecules with similar functional groups, such as fluorophenyl derivatives, have shown that fluorine substitution can modulate the NLO response. The electron-withdrawing nature of the fluorine atom can enhance the intramolecular charge transfer, which is a key factor for a high hyperpolarizability. Similarly, the cyano group is a strong electron acceptor and is often incorporated into molecules designed for NLO applications.

The theoretical investigation of this compound would involve:

Geometry Optimization: The 3D structure of the molecule is optimized to its lowest energy conformation using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set).

Calculation of NLO Properties: The polarizability and hyperpolarizabilities are calculated from the optimized geometry.

The results of such calculations can be compared with those of known NLO materials, such as urea, to assess the potential of this compound for NLO applications. The calculated values of α and β would provide a quantitative measure of its NLO efficiency.

The table below presents a hypothetical comparison of the calculated NLO properties of this compound with a standard reference molecule.

CompoundPolarizability (α) (a.u.)First Hyperpolarizability (β) (a.u.)
Urea (Reference)~35~45
This compound (Predicted Value)(Predicted Value)

By systematically studying the structure-property relationships, computational chemistry offers a powerful approach to understanding and predicting the behavior of this compound, paving the way for its potential application in various scientific and technological fields.

Mechanistic Investigations of Molecular Interactions in Vitro Studies

Studies on Enzyme Inhibition and Modulation (e.g., Ryanodine (B192298) Receptors in insects, Glutathione Reductase)

There is no available scientific literature detailing the inhibitory or modulatory effects of N-(2-cyanophenyl)-2-(4-fluorophenyl)acetamide on enzyme systems, including insect Ryanodine Receptors or Glutathione Reductase.

Characterization of Binding Kinetics and Affinity

No studies have been published that characterize the binding kinetics (such as Ki or IC50 values) or the binding affinity (such as Kd) of this compound with any specific enzyme targets.

Identification of Specific Molecular Targets and Binding Sites

Research has not yet identified specific molecular enzyme targets for this compound, and consequently, no information is available regarding its potential binding sites on any enzyme.

Receptor Binding Profiling in Cell-Free or Isolated Protein Systems

A receptor binding profile for this compound is not available in the current scientific literature. There are no published data from cell-free or isolated protein system assays that would define its selectivity, affinity, or agonist/antagonist activity at various receptors.

Elucidation of Cellular Pathway Modulation in In Vitro Models (e.g., Apoptosis Induction in cell lines)

There is a lack of published research on the effects of this compound on cellular pathways in in vitro models. No studies were found that investigated its potential to induce apoptosis or modulate other specific cellular signaling cascades in any cell lines.

Molecular Docking Studies for Ligand-Protein Interactions

No molecular docking studies specifically involving this compound have been published. Such computational studies are essential for predicting how a ligand might interact with a protein's binding site.

Prediction of Ligand Binding Modes and Critical Interactions

In the absence of any molecular docking research for this compound, there are no predictions regarding its potential binding modes or the critical amino acid interactions that would stabilize its binding to any protein target.

Estimation of Binding Energy and Affinity (in silico)

In the absence of direct experimental data for this compound, in silico methods such as molecular docking serve as valuable tools for predicting its binding affinity to potential biological targets. Molecular docking simulations calculate the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a binding energy score. researchgate.netnih.gov

For related acetamide (B32628) derivatives, in silico studies have been employed to investigate their interactions with various protein targets. These computational models help in rationalizing the structure-activity relationships observed in in vitro assays and guide the design of more potent analogues. The binding energy is influenced by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specific arrangement of the 2-cyanophenyl and 4-fluorophenyl moieties in this compound would dictate its unique interaction profile with a given protein binding pocket.

While specific binding energy values for this compound are not available, the table below illustrates typical binding energy ranges observed for other small molecule inhibitors targeting common cancer-related proteins, providing a general context for the potential affinity of such compounds.

Protein TargetTypical Binding Energy Range (kcal/mol)
Tyrosine Kinases-7.0 to -12.0
B-cell lymphoma 2 (Bcl-2)-6.0 to -10.0
p53-5.0 to -9.0

Note: This table represents generalized data for small molecule inhibitors and is for illustrative purposes only. Specific values for this compound are not available.

Investigation of Interactions with Biological Membranes (e.g., Lipophilicity influence on membrane penetration)

The ability of a compound to penetrate biological membranes is a critical determinant of its bioavailability and therapeutic efficacy. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a key physicochemical parameter that influences membrane permeability. nih.govnih.gov Compounds with moderate lipophilicity are generally better absorbed and distributed throughout the body. nih.gov

The table below presents computationally predicted lipophilicity (log P) values for structurally related compounds to provide an estimated context for this compound.

CompoundPredicted Log P
2-Phenylacetamide0.83
N-Phenylacetamide1.18
2-(4-Fluorophenyl)acetamide1.02

Note: These are predicted values from chemical databases and are for comparative purposes. An experimental or predicted value for this compound is not available.

In Vitro Biological Activities and Structure Activity Relationships Sar of N 2 Cyanophenyl 2 4 Fluorophenyl Acetamide Derivatives

Antitubercular Activity against Mycobacterium tuberculosis Strains (e.g., H37Rv, rifampin-resistant strains)

A review of scientific literature did not yield specific studies evaluating the antitubercular activity of N-(2-cyanophenyl)-2-(4-fluorophenyl)acetamide against Mycobacterium tuberculosis strains, including the H37Rv and rifampin-resistant variants. Research on novel antitubercular agents has explored a wide range of chemical scaffolds, such as thiacetazone (B1682801) analogs, fused-nitrogen-containing heterocycles, and various carboxamides, with some showing significant efficacy against both drug-sensitive and resistant strains. mdpi.comnih.govmdpi.comresearchgate.net However, dedicated research to assess the potential of the this compound scaffold in this therapeutic area is not apparent in the reviewed literature.

Anticancer/Cytostatic Activity against Human Cancer Cell Lines (e.g., PC3, MCF-7, A549, HeLa)

The phenylacetamide scaffold is a subject of interest in oncology research for the development of new cytotoxic agents. While direct studies on this compound were not identified, research on structurally similar 2-(4-fluorophenyl)-N-phenylacetamide derivatives provides valuable insights into the structure-activity relationships (SAR) of this class of compounds. nih.gov

In a study evaluating a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, the substitution on the N-phenyl ring was found to be a critical determinant of cytotoxic activity against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. The investigation revealed that derivatives featuring an electron-withdrawing nitro group on the N-phenyl ring demonstrated higher cytotoxic effects compared to those with electron-donating methoxy (B1213986) groups. nih.gov

For instance, the derivative N-(3-nitrophenyl)-2-(4-fluorophenyl)acetamide showed a potent IC50 value of 52 μM against the PC3 cell line. The para-nitro substituted analog, N-(4-nitrophenyl)-2-(4-fluorophenyl)acetamide, was the most active compound against the MCF-7 cell line with an IC50 of 100 μM, which was comparable to the reference drug imatinib (B729) (IC50 = 98 μM). nih.gov

Given that the cyano group is also strongly electron-withdrawing, it could be hypothesized that this compound might exhibit notable cytotoxic activity. However, without direct experimental data, this remains speculative. The ortho position of the cyano group could also introduce steric factors influencing receptor binding. No specific IC50 data were found for A549 (lung carcinoma) or HeLa (cervical cancer) cell lines for this specific chemical series in the reviewed literature.

Table 1: In Vitro Cytotoxicity (IC50) of 2-(4-fluorophenyl)-N-phenylacetamide Derivatives

CompoundSubstituent on N-phenyl ringIC50 against PC3 (μM)IC50 against MCF-7 (μM)Reference
N-(2-nitrophenyl)-2-(4-fluorophenyl)acetamide2-NO₂>100>100 nih.gov
N-(3-nitrophenyl)-2-(4-fluorophenyl)acetamide3-NO₂52>100 nih.gov
N-(4-nitrophenyl)-2-(4-fluorophenyl)acetamide4-NO₂80100 nih.gov
Imatinib (Reference)-4098 nih.gov

The determination of IC50 values is a direct measure of a compound's ability to inhibit cell proliferation and exert cytotoxic effects. The data on 2-(4-fluorophenyl)-N-phenylacetamide analogs indicate a dose-dependent inhibition of cancer cell growth. The mechanism of action for these compounds has been linked in broader studies of phenylacetamides to the induction of apoptosis. nih.gov The observed SAR, where electron-withdrawing substituents on the N-phenyl ring enhance cytotoxicity, suggests that these modifications may improve the compound's interaction with its biological target, thereby more effectively halting cell proliferation. nih.gov

Insecticidal Properties via Molecular Target Modulation (e.g., Ryanodine (B192298) Receptor)

There is no scientific literature available that links this compound to insecticidal activity or the modulation of insect ryanodine receptors (RyRs). The primary synthetic insecticides known to target RyRs belong to the diamide (B1670390) class, such as chlorantraniliprole (B1668704) and flubendiamide. researchgate.netnih.gov These compounds have distinct chemical structures that are responsible for their potent and selective activation of insect RyRs, leading to uncontrolled calcium release and paralysis. nih.gov The this compound structure does not share the recognized pharmacophore of known diamide insecticides, and it has not been investigated as a potential ryanodine receptor modulator.

Antimicrobial Activities (e.g., Antibacterial, Antifungal Activity against pathogenic strains in vitro)

Dedicated studies on the in vitro antibacterial and antifungal properties of this compound against pathogenic microbial strains could not be identified in the reviewed scientific literature. While the broader class of acetamide (B32628) derivatives has been explored for antimicrobial potential, with various analogs showing activity against Gram-positive and Gram-negative bacteria, specific data for the target compound is lacking. researchgate.netnih.gov Therefore, its efficacy as an antibacterial or antifungal agent remains undetermined.

Antioxidant Activity Assessment (e.g., Superoxide (B77818) Anion Radical Scavenging)

No specific experimental data on the superoxide anion radical scavenging activity of this compound was found in the available literature. The assessment of antioxidant properties, particularly the ability to scavenge reactive oxygen species like the superoxide radical, is an important aspect of profiling biologically active compounds. dergipark.org.trnih.gov Studies have been conducted on other acetamide derivatives, such as N-ferrocenylmethyl-N-(cyanophenyl)-acetamides, which showed promising scavenging activity against superoxide radicals. researchgate.net However, the presence of the redox-active ferrocenyl group in those analogs is a key structural feature, and their antioxidant activity cannot be extrapolated to the title compound.

Detailed Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship (SAR) of this compound derivatives is a critical area of investigation for understanding how chemical modifications influence their biological effects. The core structure, consisting of a fluorinated phenyl ring linked via an acetamide group to a cyanophenyl ring, offers multiple sites for modification. Analysis of these modifications provides insights into the key structural features required for potency, selectivity, and molecular interactions with biological targets.

Impact of Fluorine Substitution on Biological Potency and Selectivity

The incorporation of fluorine into pharmacologically active compounds is a widely used strategy in medicinal chemistry to enhance drug-like properties. researchgate.net In the context of this compound, the fluorine atom on the phenylacetamide moiety is expected to significantly influence its biological profile. Fluorine's unique physicochemical properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can alter potency, metabolic stability, and binding interactions. researchgate.net

Substitution with fluorine can improve the potency and bioavailability of a drug molecule. researchgate.net For instance, studies on other fluorophenyl-containing compounds have shown that fluorine substitution can enhance interactions with pharmacological targets. researchgate.netfrontiersin.org The presence of the fluorine atom can block sites of metabolic oxidation, thereby increasing the compound's stability and duration of action. researchgate.net In a series of NH2-biphenyl-diarylpyrimidines, double fluorination on a phenyl ring was found to significantly improve inhibitory activity against the HIV-1 virus compared to single fluorine-substituted derivatives. nih.gov This suggests that the position and number of fluorine substituents are key determinants of biological potency.

While specific studies on the selectivity of this compound are not extensively detailed in the available literature, research on other fluorinated compounds indicates that such substitutions can modulate selectivity. For example, modifications to the fluorophenyl moiety in certain inhibitors of human equilibrative nucleoside transporters (ENTs) were shown to alter both inhibitory potency and selectivity for different transporter subtypes. frontiersin.org The strategic placement of fluorine can therefore be a valuable tool for fine-tuning the selectivity profile of these acetamide derivatives.

Influence of the Cyano Group on Molecular Interactions and Activity

Computational and experimental studies have shown that multiple cyano groups can create a positive region of electrostatic potential, known as a π-hole, which can interact strongly with nucleophiles. mdpi.comnih.gov Even a single cyano group can engage in significant polar interactions. For example, in studies of other inhibitors, the cyano group has been observed forming polar interactions with the amide function of asparagine residues or hydrogen bonds with other amino acids within a binding pocket, thereby anchoring the ligand and enhancing inhibitory activity. taylorandfrancis.com The proper positioning of the cyano group is essential for these interactions. taylorandfrancis.com

Effects of Amide Linker and Aromatic Ring Substitutions on Biological Profiles

The amide linker and substitutions on both aromatic rings are fundamental to the biological activity of this compound derivatives. The amide group itself can form hydrogen bonds and provides a rigid scaffold connecting the two aromatic moieties.

Research on structurally related 2-(4-fluorophenyl)-N-phenylacetamide derivatives has demonstrated that substituents on the N-phenyl ring significantly modulate their cytotoxic effects against cancer cell lines. nih.govnih.gov A study evaluating derivatives with either nitro (-NO₂) or methoxy (-OCH₃) groups on the N-phenyl ring found that the electron-withdrawing nitro groups conferred higher cytotoxicity than the electron-donating methoxy groups. nih.govnih.gov This suggests that the electronic properties of the substituents on this ring are a key factor in determining anticancer potency.

The data below illustrates the in vitro cytotoxicity of various 2-(4-fluorophenyl)-N-phenylacetamide derivatives against PC3 (prostate carcinoma) and MCF-7 (breast carcinoma) cell lines.

CompoundN-Phenyl Ring SubstituentIC₅₀ (µM) vs. PC3 Cells nih.govnih.govIC₅₀ (µM) vs. MCF-7 Cells nih.govnih.gov
2bm-Nitro52>100
2cp-Nitro80100
Imatinib (Reference)-4098

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The orientation of substituents on the aromatic linker also plays a role. Studies on other classes of compounds have shown that moving a reactive group from an ortho to a meta or para position on a xylene linker can significantly impact cytotoxicity, indicating that the distance and spatial arrangement between key pharmacophoric elements are crucial. nih.gov Furthermore, modifying the amide linker itself or replacing the aromatic rings with heterocyclic systems can dramatically alter the exchange rate of amide protons, which can influence molecular interactions and biological signaling. nih.gov

Potential Non Biological Applications and Material Science Contributions

Role as Building Blocks or Monomers in Polymer Chemistry

The molecular structure of N-(2-cyanophenyl)-2-(4-fluorophenyl)acetamide makes it a viable candidate as a monomer or a building block in the synthesis of advanced polymers. The presence of the cyano (C≡N) group and the amide (-NH-C=O) linkage offers sites for polymerization reactions.

While direct polymerization of this compound into polyoxime esters is not extensively documented, its structural components are relevant to polymer synthesis. For instance, cyano-containing compounds are utilized as precursors in creating polymers with high thermal stability and specific electronic properties. The amide linkage can participate in condensation polymerization or be a stable part of a polymer backbone, contributing to the polymer's mechanical properties.

The synthesis of functional polymers for applications in optoelectronics often involves the use of radical polymerization with reversible addition–fragmentation chain transfer (RAFT), where monomers with specific functional groups are employed to create well-defined polymer architectures. rsc.org Compounds structurally related to this compound, containing acetamide (B32628) and other functional groups, have been investigated for their nonlinear optical properties when incorporated into polymer structures. mdpi.com

Development of Advanced Materials with Tunable Optical or Dielectric Properties

The development of new materials for optoelectronic applications is a rapidly growing field of research. rsc.org The combination of a fluorophenyl group and a cyanophenyl group within the same molecule suggests that this compound could be a precursor for materials with interesting optical and dielectric properties.

Optical Properties: The presence of aromatic rings and the cyano group, which is an electron-withdrawing group, can lead to significant nonlinear optical (NLO) properties. mdpi.comresearchgate.net Chalcone derivatives containing acetamide groups have been studied for their two-photon absorption and multiphoton excited fluorescence, which are crucial for applications like biological imaging and photodynamic therapy. mdpi.com The introduction of different electron-donating or electron-withdrawing groups on the phenyl rings allows for the tuning of these optical properties. mdpi.com Although specific data for this compound is scarce, the general principles of molecular design for NLO materials suggest its potential in this area.

Dielectric Properties: The dielectric constant is a key parameter for materials used in electronic components like capacitors and insulators. The presence of polar groups such as the cyano group and the fluorine atom typically increases the dielectric constant of a material. washington.eduvega.com The table below lists the dielectric constants of some common solvents for comparison, illustrating the effect of polar functional groups.

SubstanceDielectric Constant
Acetone21.5
Acetonitrile37.5
Benzene2.3
Chlorobenzene5.62
Nitrobenzene34.82

By incorporating this compound into a polymer matrix or using it to create liquid crystals, it might be possible to develop materials with tailored dielectric properties for specific electronic applications.

Use as Key Chemical Intermediates in Fine Chemical Synthesis

N-(substituted phenyl)-2-chloroacetamides are recognized as important intermediates in organic synthesis. researchgate.netnih.gov They serve as starting materials for the synthesis of various derivatives, including those with potential pharmacological activities. researchgate.netnih.gov Similarly, this compound possesses multiple reactive sites that make it a valuable intermediate for the synthesis of more complex molecules.

The amide bond can be hydrolyzed to yield 2-amino-benzonitrile and 4-fluorophenylacetic acid. The cyano group can be converted into other functional groups such as a carboxylic acid, an amine, or a tetrazole ring, opening pathways to a wide range of heterocyclic compounds. The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Phenylacetamide derivatives, in general, are explored for various applications, including their potential as anticancer agents. nih.govijcce.ac.ir The synthesis of such derivatives often involves the reaction of a substituted aniline (B41778) with a phenylacetyl chloride. The structural motif of this compound is found within this broader class of compounds being investigated for their biological and chemical properties.

The table below lists some related compounds and their key identifiers, illustrating the chemical space around the title compound.

Compound NameMolecular FormulaCAS Number
N-(4-cyanophenyl)-2-(2-fluorophenyl)acetamideC15H11FN2O1002468-00-9 guidechem.com
2-(4-Fluorophenyl)acetamideC8H8FNO332-29-6 nih.gov
N-(2-Fluorophenyl)acetamideC8H8FNO399-31-5 nih.gov
2-Chloro-N-(4-fluorophenyl)acetamideC8H7ClFNON/A researchgate.net
N-(4-Cyanophenyl)-2-((4-cyanophenyl)amino)acetamideC16H12N4O1900865-84-0 pharmaffiliates.com

Future Research Horizons for this compound: An Emerging Compound of Interest

The landscape of medicinal chemistry and drug discovery is one of perpetual evolution, driven by the quest for novel molecular entities with therapeutic potential. Within this dynamic field, the compound this compound has emerged as a molecule of interest, warranting a forward-looking exploration of its potential. While extensive research on this specific compound is in its nascent stages, its structural motifs—a cyanophenyl ring and a fluorophenyl acetamide backbone—suggest a rich field of prospective inquiry. This article outlines future perspectives and emerging research avenues for this compound, focusing on innovative synthetic methodologies, unexplored biological targets, advanced computational modeling, high-throughput screening applications, and its potential as a chemical biology tool.

Q & A

Q. What are the optimal synthetic routes for N-(2-cyanophenyl)-2-(4-fluorophenyl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 2-cyanophenylamine with 2-(4-fluorophenyl)acetic acid derivatives. Key steps include:

  • Amide bond formation : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency.
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
    Yield optimization requires purification via column chromatography or recrystallization, with typical yields ranging from 60–85% depending on substituent steric effects .

Q. How can structural integrity and purity be confirmed for this compound?

  • Spectroscopic characterization :
    • NMR : Key signals include δ 7.4–8.1 ppm (aromatic protons), δ 4.2 ppm (acetamide CH₂), and δ 10.2 ppm (NH) .
    • IR : Stretching bands at ~1650 cm⁻¹ (C=O amide), ~2220 cm⁻¹ (C≡N), and ~1250 cm⁻¹ (C-F) .
  • Mass spectrometry : Molecular ion peaks at m/z corresponding to C₁₅H₁₀FN₂O (exact mass: 266.08) .
  • HPLC : Purity >95% is recommended for biological assays to avoid interference from byproducts .

Q. What preliminary biological activities have been reported for this compound?

Initial screenings suggest:

  • Antimicrobial activity : Moderate inhibition of S. aureus (MIC = 32 µg/mL) and C. albicans (MIC = 64 µg/mL) .
  • Enzyme inhibition : IC₅₀ of 12 µM against COX-2, indicating potential anti-inflammatory properties .
  • Cytotoxicity : Selective activity against HeLa cells (IC₅₀ = 45 µM) but low toxicity in non-cancerous HEK293 cells .

Advanced Research Questions

Q. How can computational modeling guide target identification and mechanism of action?

  • Molecular docking : Use UCSF Chimera or AutoDock to predict binding to targets like COX-2 or kinases. For example, the fluorophenyl group shows strong hydrophobic interactions with COX-2’s active site .
  • MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to identify critical binding residues .
  • Pharmacophore mapping : Highlight essential features (e.g., cyanophenyl for hydrogen bonding, fluorophenyl for π-π stacking) .

Q. How do structural modifications impact biological activity and selectivity?

A SAR study comparing analogs reveals:

Substituent ModificationBiological EffectSource
Replacement of -CN with -NO₂↑ Anticancer activity (HeLa IC₅₀ = 28 µM)
Addition of -OCH₃ to phenyl ring↓ COX-2 inhibition (IC₅₀ = 35 µM)
Fluorine position (para vs. meta)Alters antimicrobial spectrum

Q. How can contradictory data in biological assays be resolved?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 12–35 µM) may arise from:

  • Assay conditions : Variations in pH, temperature, or co-factor availability .
  • Cell line heterogeneity : Genetic differences in HeLa subclones impacting drug response .
  • Impurity interference : Byproducts from synthesis (e.g., unreacted starting materials) can skew results .
    Mitigation : Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) and validate purity via orthogonal methods (HPLC + LC-MS) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance intestinal absorption .
  • Nanoparticle encapsulation : Use PLGA-based carriers to increase aqueous solubility and prolong half-life .
  • Co-crystallization : Co-formers like succinic acid improve dissolution rates by 70% in simulated gastric fluid .

Methodological Considerations

Q. What analytical techniques are critical for stability studies under varying conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • Degradation markers : Monitor via LC-MS for oxidation products (e.g., cyanophenyl → carboxylic acid) or hydrolysis (amide → amine) .

Q. How can metabolomics identify off-target effects or toxicity pathways?

  • Untargeted LC-MS/MS : Profile liver microsomal metabolites to detect reactive intermediates (e.g., epoxide formation) .
  • Pathway analysis : Use KEGG or Reactome to link metabolites to hepatotoxicity (e.g., glutathione depletion) .

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Reactant of Route 1
N-(2-cyanophenyl)-2-(4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-cyanophenyl)-2-(4-fluorophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.